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Compound of Interest

Compound Name: T-10430

Cat. No.: B15623650 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological

characterization of T-10430, a potent and selective agonist for the leukotriene B4 receptor 2

(BLT2). Developed by researchers at the Johann Wolfgang Goethe-Universität Frankfurt am

Main, T-10430 emerged from a scaffold-hopping approach and has demonstrated potential as

an orally available pharmacological tool for investigating the therapeutic relevance of BLT2

activation, particularly in the context of immune-related skin diseases such as psoriasis.[1][2]

Discovery and Rationale
The discovery of T-10430 was driven by the growing interest in BLT2 as a therapeutic target for

a range of pathologies, including immune system and skin diseases.[1][2] The development

team employed a scaffold-hopping strategy to identify a novel chemical structure with high

potency and selectivity for BLT2. This approach aimed to overcome potential limitations of

existing BLT2 modulators and to develop a tool compound with favorable physicochemical and

pharmacokinetic properties suitable for in vivo studies.[1][2]

The logical workflow for the discovery of T-10430 is outlined below:
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Discovery workflow for T-10430.
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Synthesis of T-10430
The chemical name for T-10430 is 1-(6-(2-(1H-tetrazol-5-yl)phenyl)-2,6-diazaspiro[3.3]heptan-

2-yl)pentan-1-one. Its synthesis is a multi-step process centered around the construction of the

key 2,6-diazaspiro[3.3]heptane core.

While the specific, detailed experimental protocol from the primary research publication is not

publicly available, a general synthetic strategy can be inferred from established methods for

creating the 2,6-diazaspiro[3.3]heptane scaffold. A plausible synthetic workflow is depicted

below:
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General synthetic workflow for T-10430.
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Note: The detailed experimental protocols, including reagents, reaction conditions, and

purification methods, would be found in the primary research publication or associated patents.

For research purposes, custom synthesis by a specialized vendor is an option.

Biological Activity and Pharmacological Profile
T-10430 is a potent agonist of the BLT2 receptor.[1][2][3] Its biological activity and

pharmacological properties are summarized in the tables below.

Table 1: Physicochemical Properties of T-10430

Property Value

Chemical Formula C17H22N6O

Molecular Weight 326.40 g/mol

IUPAC Name
1-(6-(2-(1H-tetrazol-5-yl)phenyl)-2,6-

diazaspiro[3.3]heptan-2-yl)pentan-1-one

Data sourced from MedKoo Biosciences.[3]

Table 2: Pharmacological Profile of T-10430
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Parameter Value

Potency

EC50 (BLT2) High potency reported

Selectivity

vs. BLT1 Good selectivity profile reported

vs. Other receptors Good selectivity profile reported

Pharmacokinetics

Oral Bioavailability Promising properties for oral application

In vivo Efficacy
Beneficial effect in mouse model of psoriasis[1]

[2]

Note: Specific quantitative values for EC50, selectivity, and pharmacokinetic parameters are

detailed in the primary research publication and are crucial for experimental design.

Mechanism of Action: The BLT2 Signaling Pathway
T-10430 exerts its biological effects by activating the BLT2 receptor, a G-protein coupled

receptor (GPCR). Upon agonist binding, BLT2 can couple to different G proteins, leading to the

activation of various downstream signaling cascades. These pathways can influence a range of

cellular processes, including cell migration, proliferation, and inflammatory responses.

The diagram below illustrates the key signaling pathways initiated by the activation of the BLT2

receptor:
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BLT2 receptor signaling cascade.
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Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation and application of T-
10430 in a research setting. The following outlines the general methodologies that would be

employed to characterize a novel BLT2 agonist.

1. Radioligand Binding Assay (for determining binding affinity)

Objective: To determine the binding affinity (Ki) of T-10430 for the BLT2 receptor.

Cell Line: HEK293 cells stably expressing the human BLT2 receptor.

Radioligand: [3H]-LTB4.

Procedure:

Prepare cell membranes from the BLT2-expressing HEK293 cells.

Incubate a fixed concentration of [3H]-LTB4 with varying concentrations of T-10430 and

the cell membranes.

Separate bound from free radioligand by rapid filtration.

Quantify the amount of bound radioligand using liquid scintillation counting.

Calculate the Ki value using the Cheng-Prusoff equation.

2. Calcium Mobilization Assay (for determining functional potency)

Objective: To measure the functional potency (EC50) of T-10430 in activating the BLT2

receptor.

Cell Line: CHO or HEK293 cells stably expressing the human BLT2 receptor.

Reagent: A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

Procedure:

Load the BLT2-expressing cells with the calcium-sensitive dye.
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Stimulate the cells with varying concentrations of T-10430.

Measure the change in intracellular calcium concentration using a fluorescence plate

reader.

Plot the dose-response curve and calculate the EC50 value.

3. In Vivo Efficacy Study (e.g., Psoriasis Mouse Model)

Objective: To evaluate the therapeutic efficacy of T-10430 in a relevant disease model.

Animal Model: Imiquimod-induced psoriasis model in mice.

Drug Administration: Oral gavage of T-10430 at various doses.

Parameters to Measure:

Psoriasis Area and Severity Index (PASI) score (redness, scaling, thickness).

Ear thickness.

Histological analysis of skin biopsies.

Measurement of pro-inflammatory cytokine levels in the skin.

Procedure:

Induce psoriasis-like skin inflammation in mice by topical application of imiquimod.

Administer T-10430 or vehicle to the mice daily.

Monitor and score the disease progression over the course of the treatment.

At the end of the study, collect skin samples for histological and biochemical analysis.

Conclusion
T-10430 represents a significant advancement in the development of selective pharmacological

tools for studying the BLT2 receptor. Its high potency, selectivity, and favorable
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pharmacokinetic properties make it a valuable compound for elucidating the role of BLT2 in

health and disease. This technical guide provides a foundational understanding of T-10430;

however, for detailed experimental work, consulting the primary scientific literature is strongly

recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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